molecular formula C18H19N7O2 B11000277 N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B11000277
M. Wt: 365.4 g/mol
InChI Key: ZWBCMYVORKWMAE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    CAS Number: 303205-44-9

    Molecular Weight: 322.37 g/mol

Preparation Methods

Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. it likely involves intricate steps due to its unique structure. Researchers may explore various strategies, including heterocyclic chemistry and amide bond formation.

Industrial Production:: Industrial-scale synthesis remains proprietary, but it likely involves optimization for yield, cost, and safety.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Substitution: Substitution reactions could occur at the benzimidazole or triazolopyridazine moieties.

    Reduction: Reduction of specific functional groups may be feasible.

Common Reagents and Conditions::

    Base-Catalyzed Amidation: For amide bond formation.

    Transition Metal Catalysts: For selective reactions.

    Organic Solvents: Commonly used for dissolution and reaction conditions.

Major Products:: The primary product is the target compound itself, N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug candidate.

    Bioconjugation: The compound may serve as a linker in bioconjugates.

Biology and Medicine::

    Anticancer Properties: Investigated for its effects on cancer cells.

    Neuroscience: Possible neurological applications.

    Inflammation Modulation: May impact inflammatory pathways.

Industry::

    Materials Science: Potential use in material design.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

    Benzyl 1,2-dimethyl-1H-benzimidazol-5-yl ether: (CAS Number: 328262-64-2) . Although distinct, both compounds share the benzimidazole core.

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C18H19N7O2/c1-11(2)27-17-10-8-15-23-22-14(25(15)24-17)7-9-16(26)21-18-19-12-5-3-4-6-13(12)20-18/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,20,21,26)

InChI Key

ZWBCMYVORKWMAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC4=CC=CC=C4N3)C=C1

Origin of Product

United States

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